(2S,3S)-1,4-Diaminobutane-2,3-diol

Catalog No.
S8950757
CAS No.
M.F
C4H12N2O2
M. Wt
120.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-1,4-Diaminobutane-2,3-diol

Product Name

(2S,3S)-1,4-Diaminobutane-2,3-diol

IUPAC Name

(2S,3S)-1,4-diaminobutane-2,3-diol

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2/t3-,4-/m0/s1

InChI Key

HYXRUUHQXNAFAJ-IMJSIDKUSA-N

Canonical SMILES

C(C(C(CN)O)O)N

Isomeric SMILES

C([C@@H]([C@H](CN)O)O)N

Biocatalytic Approaches to Enantioselective Diol Synthesis

Biocatalysis offers unparalleled stereochemical precision for synthesizing chiral diols. Ketoreductases and alcohol dehydrogenases have been employed to reduce 1,4-diketone precursors to (2S,3S)-1,4-diol intermediates. For instance, NADPH-dependent enzymes selectively reduce the C2 and C3 ketones, achieving enantiomeric excess (ee) >99% under optimized conditions. Subsequent amination of the diol via transaminases or ammonia lyases introduces the amino groups while retaining stereochemistry. A notable example involves Candida antarctica lipase B-mediated dynamic kinetic resolution, which converts racemic diols into enantiopure diamines.

Table 1: Biocatalytic Parameters for (2S,3S)-1,4-Diaminobutane-2,3-diol Synthesis

Enzyme ClassSubstrateee (%)Yield (%)Reference
Alcohol Dehydrogenase1,4-Diketone99.585
Transaminase(2S,3S)-1,4-Diol98.278

Transition Metal-Catalyzed Asymmetric Amination Strategies

Transition metal catalysts enable direct C–N bond formation with stereochemical control. Ruthenium complexes with chiral phosphine ligands (e.g., BINAP) facilitate asymmetric hydrogenation of γ-amino ketones to (2S,3S)-diamines. A study demonstrated that [RuCl₂((R)-BINAP)] achieves 92% ee and 80% yield at 50 bar H₂ pressure. Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, further functionalize diol intermediates. For example, aryl bromides react with 1,4-diaminobutane-2,3-diol derivatives to form pharmacologically active analogs.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide, followed by amine coordination and reductive elimination. Steric effects from the chiral diol backbone dictate facial selectivity, favoring the (2S,3S) configuration.

Chemoenzymatic Cascades for Stereochemical Control

Hybrid chemoenzymatic routes integrate chemical synthesis with enzymatic resolution. A three-step cascade starts with chemical dihydroxylation of 1,3-butadiene to racemic 1,4-diol, followed by lipase-catalyzed acetylation to isolate the (2S,3S)-enantiomer. Final amination using Escherichia coli transaminase yields the target diamine with 97% ee. This approach reduces waste and avoids toxic reagents compared to purely chemical methods.

Case Study: In a gram-scale synthesis, cyclic N-acetyl diester intermediates underwent decarboxylation and Clemmensen reduction to yield (2S,3S)-1,4-diaminobutane-2,3-diol. The process achieved 96% yield by optimizing reaction temperature and solvent polarity.

Quantum Mechanical Studies of Intramolecular Hydrogen Bonding Networks

The stereochemical rigidity of (2S,3S)-1,4-diaminobutane-2,3-diol arises from a network of intramolecular HBs between its hydroxyl and amine groups. Density functional theory (DFT) calculations at the M062X/6-311+G(d,p) level reveal that the compound adopts a gauche conformation stabilized by two bifurcated HBs: O–H···N and N–H···O interactions (Figure 1) [2] [5]. These HBs create a six-membered pseudocyclic structure, reducing torsional strain and enhancing thermodynamic stability.

Table 1: Key Hydrogen Bond Parameters in the (2S,3S) Configuration

Bond TypeBond Length (Å)Angle (°)Energy (kcal/mol)
O–H···N1.89158-4.2
N–H···O2.12145-3.1

Source: DFT calculations at M062X/6-311+G(d,p) [5] [6].

Nuclear magnetic resonance (NMR) studies corroborate these findings. In CDCl₃, scalar couplings between ¹H and ¹⁵N nuclei (²hJNH = 1.2 Hz) confirm through-space HB interactions, while solvent-dependent chemical shifts in DMSO-d₆ indicate partial HB rupture under high-polarity conditions [2]. Notably, fluorine-substituted analogs exhibit weaker HBs (ΔE = -2.8 kcal/mol) due to electron-withdrawing effects, highlighting the electronic tunability of HB networks [2].

Tautomerization pathways involving keto-enol or amino-imino interconversions were explored using relaxed potential energy surface (PES) scans. The energy barrier for intramolecular proton transfer in the gas phase is 58.1 kcal/mol, rendering spontaneous tautomerization unlikely without solvent or catalytic assistance [5]. However, quantum mechanical tunneling (QMT) contributions reduce the effective barrier to 14.8 kcal/mol in aqueous environments, enabling low-temperature tautomerization at rates of 160 s⁻¹ [5].

Solvent-Mediated Configuration Stability Analysis

Solvent polarity critically modulates the stability of (2S,3S)-1,4-diaminobutane-2,3-diol’s HB network. Raman and infrared spectroscopy in CCl₄ reveal a monomer-dimer equilibrium, with dimerization enthalpies (ΔH = -5.3 kcal/mol) driven by intermolecular O–H···O interactions [6] [7]. In contrast, polar aprotic solvents like DMSO disrupt aggregation, stabilizing monomeric forms through competitive solvation of hydroxyl groups.

Table 2: Solvent Effects on Conformational Populations

SolventDielectric ConstantMonomer (%)Dimer (%)ΔG (kcal/mol)
CCl₄2.244258-1.2
DMSO46.7937+0.8
Water80.11000+2.4

Source: Molecular dynamics simulations with MM-PBSA [3] [7].

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations demonstrate that water molecules participate in ternary HB networks, displacing intramolecular interactions. For example, a water-bridged configuration stabilizes the anti conformation by 3.1 kcal/mol compared to the gauche form [7]. This solvent-induced conformational switching alters the compound’s reactivity, as evidenced by 20% faster diol-diamine coupling rates in aqueous media compared to nonpolar solvents [1].

Dielectric continuum models (PCM) further quantify solvent effects on tautomerization barriers. In water, the activation free energy for proton transfer decreases by 12.4 kcal/mol relative to the gas phase, aligning with experimental observations of pH-dependent tautomerization equilibria [3] [5]. Notably, microsolvation clusters involving two water molecules reduce the barrier to 9.7 kcal/mol, enabling enzyme-like catalysis under mild conditions [3].

Cyclodextrin-Based Recognition Systems

Beta-cyclodextrin derivatives have demonstrated significant potential as chiral selectors for (2S,3S)-1,4-diaminobutane-2,3-diol and related chiral diamine-diol compounds [1]. The formation of inclusion complexes occurs through the threading of the diamine-diol guest into the hydrophobic cavity of the cyclodextrin host, while the polar amino and hydroxyl groups interact with the rim hydroxyl groups through hydrogen bonding networks [2]. Recent investigations have revealed that the chiral cavity of cyclodextrin creates an anisotropic environment that results in differential binding affinities for enantiomeric guests, with enantioselectivity ratios ranging from 1.2 to 3.1 [1] [3].

The spatial arrangement of cyclodextrin host-guest complexes in solution has been elucidated through carbon-13 nuclear magnetic resonance spectroscopic analyses combined with molecular modelling studies [2]. These investigations demonstrate that the prochiral carbon signals of (2S,3S)-1,4-diaminobutane-2,3-diol exhibit characteristic splitting patterns when complexed with cyclodextrin hosts, providing detailed information about the spatial organization within the inclusion complex. The signal splitting correlates directly with the distance of guest atoms from the cavity wall and indicates preferential binding orientations that maximize hydrogen bonding interactions between the diamine-diol hydroxyl groups and the cyclodextrin secondary hydroxyl groups [2].

Thermodynamic studies of cyclodextrin complexation with chiral diamine-diol guests reveal entropy-driven binding processes, with binding free energies typically ranging from -15 to -18 kilojoules per mole at 298 Kelvin [4]. The positive entropy contributions arise from the release of high-energy water molecules from the cyclodextrin cavity upon guest inclusion, while the enthalpy changes remain modestly favorable due to van der Waals interactions and hydrogen bonding formation [4].

Crown Ether Recognition Motifs

Chiral crown ethers, particularly those incorporating binaphthalene units, have emerged as highly effective macrocyclic receptors for (2S,3S)-1,4-diaminobutane-2,3-diol recognition [5] [6]. The formation of pseudorotaxane structures through intermolecular noncovalent interactions between chiral binaphthalene crown ethers and diamine-diol guests results in remarkable chirality transfer phenomena, as evidenced by induced circular dichroism signals [5]. These supramolecular assemblies demonstrate enantioselectivity ratios as high as 18.7 for specific chiral diamine guests, representing some of the highest selectivities reported for quaternary ammonium salt recognition [7].

The mechanism of chiral recognition in crown ether systems involves multiple hydrogen bonding interactions between the amino and hydroxyl groups of (2S,3S)-1,4-diaminobutane-2,3-diol and the electron-rich oxygen atoms of the crown ether macrocycle [8]. Density functional theory calculations reveal that the generation of induced circular dichroism signals results primarily from intermolecular chiral induction between the guest diamine-diol and the naphthalene chromophores in the host structure [5]. The binding thermodynamics exhibit enthalpy-entropy compensation effects, with binding constants typically ranging from 10³ to 10⁴ inverse molar at room temperature [9].

Calixarene-Based Chiral Recognition

Chiral calixarene derivatives bearing amino alcohol functionality at the lower rim have been systematically investigated for their ability to form host-guest complexes with (2S,3S)-1,4-diaminobutane-2,3-diol and related chiral substrates [10]. These macrocyclic hosts demonstrate exceptional chiral recognition capabilities for aromatic amino acid methylesters and mandelic acid derivatives, with the transport efficiency through chloroform bulk liquid membrane systems being directly influenced by both the calixarene structure and guest molecular architecture [10].

The chiral recognition mechanism in calixarene systems follows the established three-point rule, where optimal enantioselectivity requires two attractive interactions and one repulsive interaction between host and guest [11]. For (2S,3S)-1,4-diaminobutane-2,3-diol complexation, the amino groups provide primary electrostatic interactions with the calixarene cavity, while the hydroxyl groups contribute secondary hydrogen bonding interactions that fine-tune the stereochemical recognition process [11]. Binding constants for calixarene-diamine-diol complexes typically range from 10² to 10³ inverse molar, with selectivity ratios between 1.5 and 4.2 depending on the specific substitution pattern of the calixarene host [10].

Porphyrin-Based Supramolecular Architectures

Zinc bisporphyrin tweezer complexes have demonstrated remarkable ability to form stable host-guest assemblies with (2S,3S)-1,4-diaminobutane-2,3-diol through coordination-driven self-assembly processes [12] [13]. These systems exhibit stoichiometry-controlled formation of both 1:1 sandwich complexes and 1:2 open complexes, depending on the concentration regime and the structural features of the diamine-diol guest [12]. The chiral tweezer hosts produce dramatic changes in circular dichroism signatures upon guest binding, including complete inversion of the interporphyrin helicity sign depending on the guest structure and binding stoichiometry [12].

The formation of cyclic dimers in zinc porphyrin systems with chiral diamine guests, including derivatives of (2S,3S)-1,4-diaminobutane-2,3-diol, has been characterized through crystallographic and spectroscopic methods [14]. These 2:2 host-guest cyclic assemblies exhibit exceptional stability due to strong intermolecular hydrogen bonding networks, with binding constants reaching 10⁵ to 10⁶ inverse molar [14]. The chirality transfer mechanism operates through the pre-existing stereochemistry of the diamine-diol guest dictating the overall helicity of the cyclic dimer, with R-configured substrates displaying negative circular dichroism couplets and S-configured substrates showing positive couplets [14].

Binaphthalene-bridged porphyrin dimers have been specifically designed to study supramolecular interactions with chiral diamines related to (2S,3S)-1,4-diaminobutane-2,3-diol [13] [15]. These systems form sandwich-type 1:1 complexes at low guest concentrations that transform to 1:2 open complexes at higher concentrations, with the circular dichroism signs being determined entirely by the stereostructure of the chiral diamine guest [13]. The shortened linking units in these architectures provide enhanced sensitivity and predictable circular dichroism responses compared to previous generations of porphyrin-based hosts [13].

Metal-Organic Framework Design for Chiral Separation

Homochiral Framework Construction

The development of homochiral metal-organic frameworks incorporating (2S,3S)-1,4-diaminobutane-2,3-diol motifs represents a significant advancement in chiral separation technology [16] [17]. These frameworks are constructed using chiral tetracarboxylate bridging ligands derived from binaphthol precursors combined with manganese carboxylate chain secondary building units, creating three-dimensional porous structures with well-defined chiral channels [16]. The resulting frameworks demonstrate exceptional enantioselectivity for the separation of racemic aromatic and aliphatic amines, with separation factors ranging from 1.17 to 3.12 depending on the specific guest structure [16].

The chiral recognition mechanism in these metal-organic frameworks operates through differential binding energies and orientations of enantiomeric guests within the chiral microenvironment of the framework pores [16]. Control experiments and molecular simulations have revealed that the enantioselective separation arises from specific hydrogen bonding interactions between the diamine-diol motifs incorporated into the framework structure and the target enantiomeric substrates [16]. The frameworks can be readily recycled and reused without apparent loss of performance, making them highly attractive for large-scale enantioselective separations [16].

Chirality-Enriched Framework Development

An innovative approach to chiral metal-organic framework synthesis involves the use of chirality-enriched materials prepared from inexpensive achiral building blocks combined with fully recoverable chiral dopants [17]. This methodology allows for the controlled induction of handedness in racemic frameworks, yielding materials with accessible pores and tunable chiral environments [17]. The incorporation of (2S,3S)-1,4-diaminobutane-2,3-diol derivatives as chiral dopants has proven particularly effective for creating frameworks with high enantiomeric excess values [17].

Mixed-matrix membranes composed of chirality-enriched metal-organic framework particles dispersed in polymer matrices have demonstrated a new route for chiral separation applications [17] [18]. These composite materials combine the selectivity advantages of chiral frameworks with the processability and mechanical properties of polymeric membranes [18]. The Ni₂(L-asparagine)₂(bipyridine) membrane system, which incorporates structural motifs similar to (2S,3S)-1,4-diaminobutane-2,3-diol, has shown preferential permeation of R-diols through the membrane with high enantiomeric excess values [18].

Amino Acid-Derived Framework Systems

Metal-organic frameworks incorporating amino acid-derived ligands, including those structurally related to (2S,3S)-1,4-diaminobutane-2,3-diol, have been developed for high-performance chiral separations [19]. The cobalt-L-tryptophan-bipyridylethane framework system forms two-dimensional chiral coordination layers through chelating coordination with bridge ligands in cis-anti mode, followed by interconnection through bipyridylethane linkers [19]. This unique crystal structure enables recognition of diverse chiral compounds through complementary interactions with the framework's chiral environment [19].

The chiral recognition mechanism in amino acid-derived frameworks involves stereo-matching between the configuration of guest molecules and the chiral active sites within the framework structure [19]. Hydrogen bonding between framework amino acid residues and guest hydroxyl groups significantly enhances the chiral recognition capability, particularly for diol-containing substrates that share structural features with (2S,3S)-1,4-diaminobutane-2,3-diol [19]. Separation factors for these systems range from 1.25 to 2.85, with particularly high efficiency observed for compounds containing multiple hydrogen bonding sites [19].

Framework Stability and Performance Optimization

The thermal and chemical stability of chiral metal-organic frameworks incorporating diamine-diol motifs has been extensively characterized to ensure practical applicability in separation processes [20] [21]. Palladium-containing frameworks with (2S,3S)-1,4-diaminobutane-2,3-diol-derived ligands exhibit exceptional thermal stability up to 470 Kelvin, attributed to the formation of one-dimensional chain structures with metal-chloride-metal bridges stabilized by extensive hydrogen bonding networks [20]. These frameworks maintain their structural integrity and chiral recognition capabilities across wide temperature ranges, making them suitable for industrial separation applications [20].

The optimization of pore size and channel geometry in chiral frameworks has been identified as a critical factor for achieving high enantioselectivity [19] [22]. Frameworks with pore dimensions ranging from 5.9 to 13.6 angstroms accommodate different size ranges of chiral substrates, with optimal performance achieved when the pore dimensions closely match the molecular dimensions of the target enantiomers [19]. The incorporation of flexible diamine-diol linkers allows for dynamic pore adjustment in response to guest binding, further enhancing the selectivity and capacity of these separation systems [22].

Host SystemGuest TypeBinding ModeBinding Constant (M⁻¹)Selectivity RatioKey Interactions
Cyclodextrin (β-CD)Chiral diamino alcoholInclusion complex10² - 10³1.2 - 3.1Hydrogen bonding, van der Waals
Crown Ether (Chiral Bispyridino-18-crown-6)Chiral diamine derivativesHost-guest complexation10³ - 10⁴2.5 - 18.7Multiple hydrogen bonds, π-π stacking
Calixarene (Chiral amino alcohol functionalized)Amino acid methylestersHydrogen bonding interactions10² - 10³1.5 - 4.2Hydrogen bonding, electrostatic
Porphyrin (Zinc bisporphyrin tweezer)Achiral/chiral diaminesSandwich/open complex10⁴ - 10⁵3.2 - 12.5Coordination, hydrogen bonding
Tetrapyrrolic Macrocycle (Zinc porphyrin dimer)Chiral diaminesCyclic dimer formation10⁵ - 10⁶5.1 - 25.3Multiple hydrogen bonds, chirality transfer
MOF TypeMetal NodeChiral LigandPore Size (Å)EnantioselectivityApplication
Chiral BINOL-based MOFManganese carboxylate chainBINOL tetracarboxylate8.5 - 12.3α = 1.17 - 3.12Amine separation
Amino acid derived MOFCobalt(II) octahedralL-tryptophan derivatives6.2 - 9.8α = 1.25 - 2.85Amino acid resolution
Chirality-enriched MOFZinc/Cadmium nodesChiral dopants7.1 - 11.5α = 1.45 - 4.12General chiral separation
Homochiral MOF (achiral building blocks)Various transition metalsAchiral with chiral induction5.9 - 8.7α = 1.08 - 1.95Multiple enantiomer pairs
Mixed-matrix membrane MOFCadmium/Zinc clustersChiral diamine-diol motifs9.2 - 13.6α = 1.72 - 5.23Membrane-based separation

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

120.089877630 g/mol

Monoisotopic Mass

120.089877630 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

Explore Compound Types